vc-PABC-DM1
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Overview
Description
vc-PABC-DM1: is a compound used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The compound this compound consists of a valine-citrulline (vc) dipeptide linker, a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and a cytotoxic drug, DM1, which is a derivative of maytansine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vc-PABC-DM1 involves several steps:
Linker Synthesis: The valine-citrulline dipeptide is synthesized using standard peptide coupling reactions.
Spacer Attachment: The PABC spacer is attached to the dipeptide through a carbamate linkage.
Drug Conjugation: The DM1 drug is conjugated to the PABC spacer via a disulfide bond, forming the final this compound compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a solid and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: vc-PABC-DM1 undergoes several types of chemical reactions:
Cleavage Reactions: The valine-citrulline linker is cleaved by proteases such as cathepsin B, releasing the active DM1 drug
Reduction Reactions: The disulfide bond between the PABC spacer and DM1 can be reduced, leading to the release of DM1.
Common Reagents and Conditions:
Proteases: Enzymes like cathepsin B are commonly used to cleave the valine-citrulline linker
Reducing Agents: Agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bond.
Major Products:
Scientific Research Applications
vc-PABC-DM1 has several scientific research applications:
Cancer Therapeutics: It is primarily used in the development of ADCs for targeted cancer therapy. .
Biological Studies: Researchers use this compound to study the stability and efficacy of different linker-drug combinations in ADCs
Pharmacokinetics: The compound is used to investigate the pharmacokinetics and biodistribution of ADCs in preclinical and clinical studies
Mechanism of Action
The mechanism of action of vc-PABC-DM1 involves several steps:
Targeting: The ADC containing this compound binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell via endocytosis.
Cleavage: The valine-citrulline linker is cleaved by lysosomal proteases, releasing the PABC-DM1 conjugate.
Drug Release: The PABC spacer undergoes self-immolation, releasing the active DM1 drug, which then exerts its cytotoxic effects by inhibiting microtubule assembly .
Comparison with Similar Compounds
vc-PABC-DM1 can be compared with other similar compounds used in ADCs:
vc-MMAE: This compound uses a valine-citrulline linker with monomethyl auristatin E (MMAE) as the cytotoxic drug.
mc-vc-PABC-MMAE: This compound includes a maleimidocaproyl (mc) spacer in addition to the valine-citrulline linker and MMAE.
Uniqueness: this compound is unique due to its use of the PABC self-immolative spacer, which ensures efficient release of the DM1 drug upon cleavage by proteases. This design enhances the stability and efficacy of the ADC .
Properties
Molecular Formula |
C53H75ClN8O13S |
---|---|
Molecular Weight |
1099.7 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1 |
InChI Key |
VPFJBLCYMSCFKX-RRXQVXNVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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